molecular formula C22H16N4O4S B2617569 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-17-2

3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2617569
CAS RN: 1251580-17-2
M. Wt: 432.45
InChI Key: XLRFYLHKXDMMLY-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized through various methods, including a [4 + 2]-cycloaddition reaction. One study detailed the synthesis of a related compound, a pyrrolo[2,3-d]pyrimidine derivative, through a low-temperature reaction involving specific intermediates like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione (Adams et al., 2005).

  • Characterization and Computational Analysis : Another study focused on the synthesis and solid-state fluorescence properties of novel compounds related to thieno[3,2-d]pyrimidine, offering insights into their chemical and physical properties (Yokota et al., 2012).

Biological and Pharmacological Applications

  • Antitumor Activity : Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. These compounds were synthesized and evaluated for their effectiveness against various cancer cell lines, revealing potent anticancer properties (Hafez & El-Gazzar, 2017).

  • Antibacterial Properties : Studies have also been conducted on substituted thieno[3,2-d]pyrimidines for their antibacterial properties. These compounds showed considerable activity against multiple microorganisms, indicating their potential as antibacterial agents (More et al., 2013).

  • Analgesic Properties : The synthesis of pyrazole-containing thieno[3,2-d]pyrimidine scaffolds has been explored for potential analgesic properties. Some of the synthesized compounds showed significant analgesic effects, comparable to reference medicines (Khalifa et al., 2019).

Chemical Properties and Reactions

  • Chemical Reactions : The compound has been part of studies focusing on various chemical reactions, including its interactions with other chemical entities and the formation of new derivatives with distinct properties (Sarıpınar et al., 2006).

  • Intramolecular Interactions : A specific study examined the intramolecular interactions in a derivative of thieno[3,2-d]pyrimidine, highlighting the structural and electronic features that preclude certain photochemical reactions (Krayushkin et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone is then reacted with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base such as potassium carbonate or sodium hydroxide in refluxing ethanol to yield the final product." ] }

CAS RN

1251580-17-2

Product Name

3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C22H16N4O4S

Molecular Weight

432.45

IUPAC Name

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3

InChI Key

XLRFYLHKXDMMLY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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